molecular formula C12H22N2O2 B14547062 Methyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}but-2-enoate CAS No. 62039-46-7

Methyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}but-2-enoate

Cat. No.: B14547062
CAS No.: 62039-46-7
M. Wt: 226.32 g/mol
InChI Key: FLNJZNHUCKTVEA-UHFFFAOYSA-N
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Description

Methyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}but-2-enoate is a complex organic compound that features a pyrrolidine ring, a but-2-enoate moiety, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}but-2-enoate typically involves the reaction of 1-ethylpyrrolidine with methyl 3-aminobut-2-enoate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production also involves rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}but-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Methyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}but-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}but-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[(1-methylpyrrolidin-2-yl)methyl]amino}but-2-enoate
  • Ethyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}but-2-enoate
  • Methyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}pent-2-enoate

Uniqueness

Methyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}but-2-enoate is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

62039-46-7

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

methyl 3-[(1-ethylpyrrolidin-2-yl)methylamino]but-2-enoate

InChI

InChI=1S/C12H22N2O2/c1-4-14-7-5-6-11(14)9-13-10(2)8-12(15)16-3/h8,11,13H,4-7,9H2,1-3H3

InChI Key

FLNJZNHUCKTVEA-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=CC(=O)OC)C

Origin of Product

United States

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